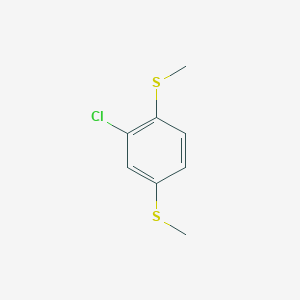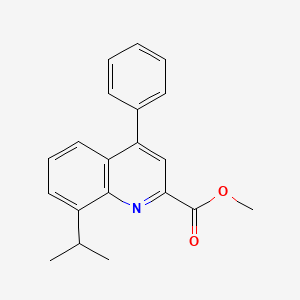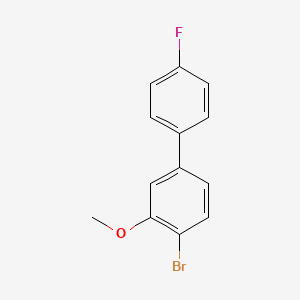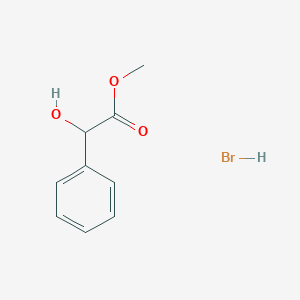
Methyl 2-hydroxy-2-phenylacetate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-phenylacetate hydrobromide is an organic compound with the molecular formula C9H11BrO3. It is a derivative of phenylacetic acid and is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-phenylacetate hydrobromide can be synthesized through the reaction of methyl 2-hydroxy-2-phenylacetate with hydrobromic acid. The reaction typically involves dissolving methyl 2-hydroxy-2-phenylacetate in a suitable solvent, such as tetrahydrofuran (THF), and then adding hydrobromic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-2-phenylacetate hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce phenylethanol.
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-phenylacetate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-2-phenylacetate hydrobromide involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its hydrobromide group can facilitate interactions with nucleophilic sites in biological molecules, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-2-phenylacetate: The parent compound without the hydrobromide group.
Phenylacetic acid: A related compound with similar structural features.
Phenylethanol: A reduced form of the compound.
Uniqueness
Methyl 2-hydroxy-2-phenylacetate hydrobromide is unique due to the presence of the hydrobromide group, which enhances its reactivity and solubility in certain solvents. This makes it a valuable reagent in various chemical and biochemical applications .
Propriétés
Numéro CAS |
879663-48-6 |
|---|---|
Formule moléculaire |
C9H11BrO3 |
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-phenylacetate;hydrobromide |
InChI |
InChI=1S/C9H10O3.BrH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8,10H,1H3;1H |
Clé InChI |
GGDRJRDTJXWEMO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)
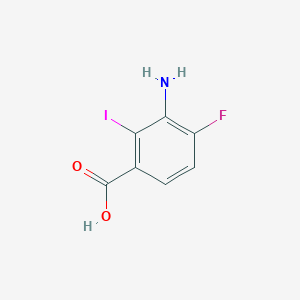
![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)




![benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B14772047.png)
